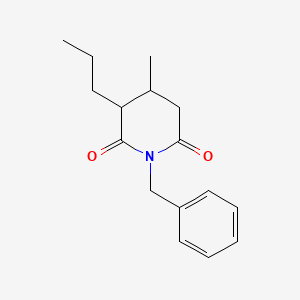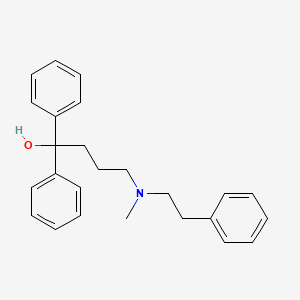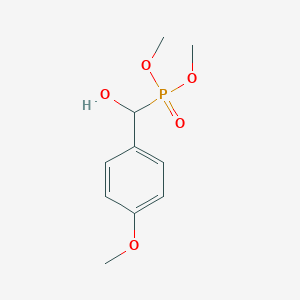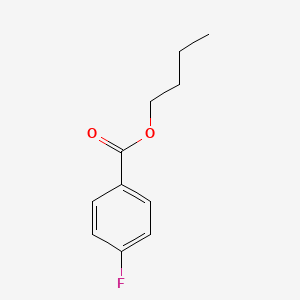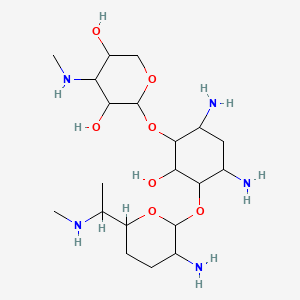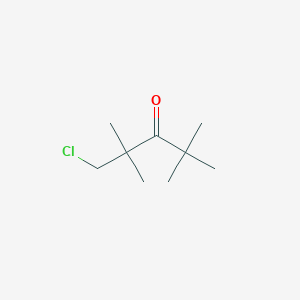
1-Chloro-2,2,4,4-tetramethylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,2,4,4-tetramethylpentan-3-one is an organic compound with the molecular formula C9H17ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to a carbon atom in a highly branched pentane structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloro-2,2,4,4-tetramethylpentan-3-one can be synthesized through several methods. One common approach involves the chlorination of 2,2,4,4-tetramethylpentan-3-one (also known as di-tert-butyl ketone) using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the ketone is dissolved in an inert solvent like dichloromethane, and the chlorinating agent is added slowly to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2,2,4,4-tetramethylpentan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.
Major Products Formed
Substitution: Formation of alcohols or amines.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-2,2,4,4-tetramethylpentan-3-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-chloro-2,2,4,4-tetramethylpentan-3-one depends on its chemical reactivity and interactions with molecular targets. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and the ketone group can influence its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2,4,4-Tetramethylpentan-3-one: A non-chlorinated analog with similar structural features but different reactivity due to the absence of the chlorine atom.
1-Bromo-2,2,4,4-tetramethylpentan-3-one: A brominated analog with similar reactivity but different physical properties due to the presence of a bromine atom instead of chlorine.
2,2,4,4-Tetramethylpentane: A hydrocarbon analog without the ketone group, exhibiting different chemical behavior.
Uniqueness
1-Chloro-2,2,4,4-tetramethylpentan-3-one is unique due to the presence of both a chlorine atom and a ketone group in a highly branched structure
Propiedades
Número CAS |
4298-71-9 |
|---|---|
Fórmula molecular |
C9H17ClO |
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
1-chloro-2,2,4,4-tetramethylpentan-3-one |
InChI |
InChI=1S/C9H17ClO/c1-8(2,3)7(11)9(4,5)6-10/h6H2,1-5H3 |
Clave InChI |
SAPXPJVZNKJYIS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)C(C)(C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


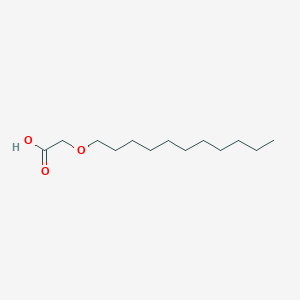
![2-[[12,12-dimethyl-4-(4-methylphenyl)-3-oxo-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N,N-diphenylacetamide](/img/structure/B14159193.png)
![N,N-dimethyl-4-[(2,6,8-trimethylquinolin-4-yl)amino]benzamide](/img/structure/B14159197.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-2-hydroxy-2-phenylacetohydrazide](/img/structure/B14159211.png)
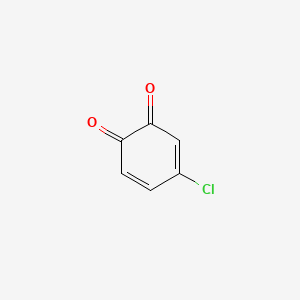
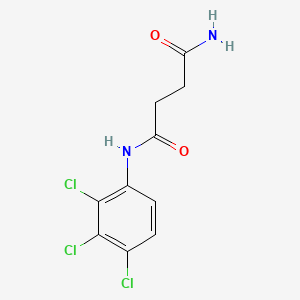
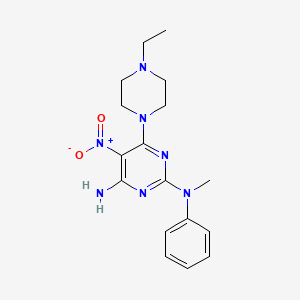
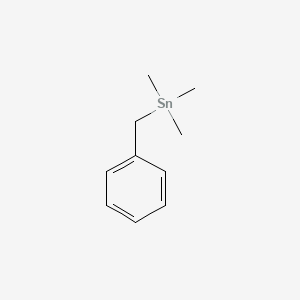
![1-[[(4-Bromophenyl)imino]methyl]-6,7,8,9-tetrahydro-3-iodo-2-dibenzofuranol](/img/structure/B14159236.png)
